molecular formula C13H10ClN3O4 B1358105 N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide CAS No. 280773-16-2

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

货号: B1358105
CAS 编号: 280773-16-2
分子量: 307.69 g/mol
InChI 键: CTIVJPFRQHXZGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (CAS 280773-16-2) is a high-value benzamide derivative supplied with a typical purity of 99% . This compound serves as a critical synthetic intermediate in pharmaceutical research and development, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its specific molecular structure makes it a key precursor in the synthetic pathway of Betrixaban (CAS 330942-05-7), a potent and selective factor Xa inhibitor anticoagulant drug . As a building block, it enables researchers to explore and create novel small-molecule organic compounds for therapeutic applications . This product is classified as a Pharmacy Grade material and is offered for R&D purposes only . According to GHS standards, this compound is identified with the signal word "Warning" and may be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) . Researchers should handle it with appropriate precautions, including wearing protective gloves and clothing, and ensure use in a well-ventilated area . It is stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIVJPFRQHXZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619859
Record name N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280773-16-2
Record name N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280773-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Direct Amidation via Acid Activation and Coupling

One of the most documented and practical approaches involves the reaction of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine in the presence of activating agents and bases to form the amide bond.

  • Stepwise Procedure:

    • Dissolve 5-methoxy-2-nitrobenzoic acid in an aprotic solvent such as acetonitrile.
    • Add 5-chloropyridin-2-amine to the solution under stirring at 25-30°C.
    • Introduce pyridine as a base to facilitate the reaction.
    • Slowly add phosphorus oxychloride (POCl₃) at controlled temperature (15-20°C) to activate the acid group and promote amide bond formation.
    • Stir the reaction mixture for approximately 3 hours.
    • Quench the reaction by slow addition of water at low temperature (5-10°C).
    • Isolate the solid product by filtration, wash with water, and dry.
  • Outcome:

    • Yield: Approximately 72% isolated yield.
    • Melting range: 165.7-168.0°C.
    • The product is N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, ready for further transformations.

Reduction to Amino Derivative and Subsequent Transformations

Following the synthesis of the nitrobenzamide, reduction to the corresponding amine is often performed using iron powder in acetic acid:

  • Procedure:

    • Mix the nitrobenzamide with acetic acid.
    • Heat to 50-55°C and add iron powder incrementally.
    • Stir for 2 hours at this temperature.
    • Add ethyl acetate and water, stir, then filter through a Hyflow bed to remove impurities.
    • Separate organic and aqueous layers, wash with sodium carbonate solution, and isolate the amine product.
  • Result:

    • The product is 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
    • This intermediate is crucial for further coupling reactions leading to complex derivatives such as Betrixaban.

Alternative Coupling Reactions

Other synthetic routes include the use of acid chlorides derived from 5-methoxy-2-nitrobenzoic acid or related intermediates, followed by coupling with 5-chloropyridin-2-amine:

  • Key Points:

    • Acid chlorides can be prepared by treatment with thionyl chloride or oxalyl chloride.
    • Coupling with the amine is performed in solvents like tetrahydrofuran (THF) or acetonitrile.
    • The reaction is monitored by TLC and purified by recrystallization.
    • This method avoids some impurities and can be adapted for large-scale synthesis.
  • Data Table: Summary of Preparation Steps and Conditions
Step No. Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
1 Amidation 5-methoxy-2-nitrobenzoic acid, 5-chloropyridin-2-amine, POCl₃, pyridine Acetonitrile 15-30 72 Direct amidation, water quench
2 Reduction Iron powder, acetic acid Acetic acid, ethyl acetate 50-55 High Nitro to amine reduction
3 Acid chloride formation + coupling Thionyl chloride or oxalyl chloride, amine THF or acetonitrile Room temp ~81 Alternative coupling, recrystallization
  • The method involving direct amidation with phosphorus oxychloride and pyridine in acetonitrile provides a robust and scalable route with good yield and manageable reaction conditions.

  • Reduction of the nitro group to the amino group using iron powder in acetic acid is efficient, avoids harsh conditions, and provides a clean intermediate for subsequent coupling reactions.

  • Alternative methods using acid chloride intermediates have been reported to achieve high purity and yield, with the advantage of easier solvent recovery when using THF.

  • Control of reaction temperatures and careful addition of reagents minimizes side reactions such as dechlorination or formation of impurities, which is critical for pharmaceutical applications.

  • The use of suitable solvents and anti-solvents during crystallization steps enhances product purity and facilitates isolation of crystalline polymorphs, important for drug formulation.

The preparation of this compound is well-established through amidation of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine using phosphorus oxychloride activation in acetonitrile. Subsequent reduction to the amino derivative is efficiently achieved with iron powder in acetic acid. Alternative routes involving acid chloride intermediates and coupling in THF offer advantages in purity and solvent recovery. These methods are suitable for scale-up and provide high-quality intermediates for pharmaceutical synthesis.

化学反应分析

Types of Reactions

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 5-methoxy-2-amino-N-(5-chloropyridin-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-methoxy-2-nitrobenzoic acid and 5-chloro-2-aminopyridine.

科学研究应用

Medicinal Chemistry

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide has been investigated for its potential as a pharmacophore in the development of new therapeutic agents. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : In vitro assays have shown that it may inhibit inflammatory pathways, positioning it as a candidate for the treatment of inflammatory diseases.
  • Factor Xa Inhibition : Research has explored its role as a factor Xa inhibitor, which is crucial in the development of anticoagulant therapies .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Material Science

This compound is also explored for its potential in developing novel materials with specific electronic or optical properties. Its unique chemical properties make it suitable for applications in organic electronics and photonic devices.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, making it a candidate for further development as an antibiotic agent.
  • Inflammatory Pathway Inhibition : In vitro assays indicated that this compound could inhibit key inflammatory pathways, suggesting its potential application in treating chronic inflammatory conditions.
  • Factor Xa Inhibitor Development : Research focused on developing new factor Xa inhibitors highlighted this compound's promising role as a therapeutic agent for anticoagulation therapy .

作用机制

The mechanism by which N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues in the active site of the target protein.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes structural analogs, their substituents, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 5-OCH₃, 2-NO₂ C₁₃H₁₀ClN₃O₄ 307.7 Intermediate for Factor Xa inhibitors; CCS: 154.5 Ų ([M+H]+)
Betrixaban 4-(Dimethylcarbamimidoyl) C₂₃H₂₂ClN₅O₄ 476.9 FDA-approved anticoagulant (Factor Xa inhibitor)
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitrobenzamide 5-OH, 2-NO₂ C₁₂H₈ClN₃O₄ 293.66 Research chemical; reduced lipophilicity due to -OH substitution
N-(5-chloropyridin-2-yl)-4-iodobenzamide 4-I C₁₂H₈ClIN₂O 358.56 Higher molecular weight; logP = 4.7 (lipophilic)
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide 2-NH₂, 5-OCH₃ C₁₃H₁₁ClN₄O₂ 278.7 Reduced nitro to amine; intermediate in further synthesis

Structural and Functional Differences

Substituent Effects
  • Nitro Group (2-NO₂): Enhances electrophilicity, making the compound a precursor for reduction reactions (e.g., conversion to amines in Factor Xa inhibitor synthesis) .
  • Methoxy Group (5-OCH₃) : Improves metabolic stability compared to hydroxyl analogs, as seen in betrixaban’s design .
  • Halogen Variations: Replacement of chlorine with iodine (e.g., 4-iodobenzamide) increases molecular weight and lipophilicity (logP = 4.7 vs.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: The nitro group in this compound is critical for downstream modifications, such as reduction to amino derivatives (e.g., 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide) used in betrixaban synthesis .
  • Research Chemicals : Analogs like the 5-hydroxy variant (CAS: 1616693-62-9) are utilized in preclinical studies but face solubility challenges due to polar -OH substitution .

Regulatory and Commercial Status

  • The parent compound is listed in the ECHA Lead Registrants List , indicating compliance with EU chemical regulations . Commercial suppliers like Jinhua Huayi Chemical Co., Ltd. offer it at 95–99% purity for industrial use .

生物活性

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, with the CAS number 280773-16-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological and insecticidal activities.

  • Molecular Formula : C13H10ClN3O4
  • Molecular Weight : 307.69 g/mol
  • Structure : The compound features a chloropyridine moiety and a nitrobenzamide structure, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the formation of the nitro group and the introduction of the methoxy and chloropyridine substituents. The specific synthetic route can vary, but it typically includes:

  • Formation of the Nitro Group : Nitration of an appropriate benzene derivative.
  • Methoxylation : Introduction of the methoxy group via methylation reactions.
  • Pyridine Substitution : Coupling with 5-chloropyridine to form the final product.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : In vitro assays suggest it may inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Insecticidal Activity

A notable aspect of this compound is its insecticidal activity:

  • Larvicidal Effectiveness : Studies on related compounds indicate that modifications in structure can enhance or diminish larvicidal effectiveness. For instance, compounds similar to this compound have shown up to 100% effectiveness against certain larvae when optimized .
    CompoundLarvicidal Activity (%)
    A100
    B75
    C50
    This compoundTBD

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of this compound:

  • Study on Antimicrobial Properties : A case study published in a peer-reviewed journal examined the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups.
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects, revealing promising results in reducing markers of inflammation.
  • Comparative Studies : Comparative analysis with other similar compounds has been performed to evaluate relative potency and efficacy in both antimicrobial and insecticidal contexts.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Amide Coupling : React 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine using coupling agents like HATU or EDCl in the presence of DMAP. Reaction solvents (e.g., DMF, THF) and temperature (60–80°C) significantly affect yield .

Nitro Group Introduction : Nitration of precursor benzamide derivatives using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to avoid over-nitration .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor intermediates via TLC and confirm structures via 1^1H/13^13C NMR .

Q. What analytical techniques are critical for characterizing This compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : 1^1H NMR (chloroform-d, δ 8.11–6.35 ppm for aromatic protons) and 13^13C NMR (δ 166.4–37.2 ppm for carbonyl and methoxy groups) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; retention time consistency ensures batch reproducibility .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., m/z 318.35 for the parent compound) .

Advanced Research Questions

Q. How does the structural scaffold of This compound contribute to Factor Xa inhibition, and what molecular interactions drive selectivity?

  • Methodological Answer :

  • Binding Analysis : Docking studies reveal the chloropyridinyl group occupies the S1 pocket of Factor Xa, forming hydrophobic interactions, while the nitro group stabilizes the oxyanion hole via hydrogen bonding .
  • Selectivity Testing : Compare inhibitory activity (IC₅₀) against Factor Xa vs. thrombin using chromogenic assays (e.g., S-2222 substrate for Factor Xa; S-2238 for thrombin). Betrixaban derivatives show >1,000-fold selectivity for Factor Xa .

Q. What structure-activity relationship (SAR) insights guide the modification of This compound for enhanced pharmacokinetics?

  • Methodological Answer :

  • Nitro-to-Amine Reduction : Reducing the nitro group to an amine (-NH₂) improves solubility but may reduce potency. Balance via prodrug strategies (e.g., maleate salt formation) .
  • Methoxy Substitution : Replacing methoxy with trifluoromethyl enhances metabolic stability (CYP3A4 resistance) but requires toxicity profiling .

Q. How can researchers resolve contradictory data on in vitro vs. in vivo anticoagulant efficacy of derivatives?

  • Methodological Answer :

  • Assay Harmonization : Use standardized chromogenic assays (e.g., Rotachrom® heparin) to minimize inter-lab variability .
  • Pharmacokinetic Bridging : Correlate plasma drug levels (LC-MS/MS quantification) with PT/INR measurements in animal models (e.g., rat venous thrombosis) .

Q. What metabolic pathways degrade This compound, and how can metabolites be identified?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (hydroxylation, nitro reduction) via UPLC-QTOF-MS .
  • CYP Inhibition Profiling : Test interactions with CYP3A4/2C9 isoforms using fluorescent probes (e.g., Vivid® substrates) to assess drug-drug interaction risks .

Q. What formulation strategies improve the solubility and bioavailability of This compound?

  • Methodological Answer :

  • Salt Formation : Co-crystallize with maleic acid to enhance aqueous solubility (e.g., 2.5 mg/mL in pH 6.8 buffer) .
  • Nanoemulsions : Use lipid-based carriers (e.g., Labrafil® M 1944 CS) to increase oral absorption; characterize via dynamic light scattering (DLS) for particle size <200 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。